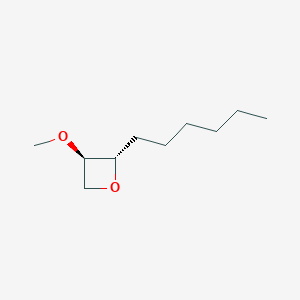

(2S,3R)-2-hexyl-3-methoxyoxetane

Description

Properties

CAS No. |

74824-89-8 |

|---|---|

Molecular Formula |

C10H20O2 |

Molecular Weight |

172.26 g/mol |

IUPAC Name |

(2S,3R)-2-hexyl-3-methoxyoxetane |

InChI |

InChI=1S/C10H20O2/c1-3-4-5-6-7-9-10(11-2)8-12-9/h9-10H,3-8H2,1-2H3/t9-,10+/m0/s1 |

InChI Key |

DYWCBOUMSJCIJW-VHSXEESVSA-N |

Isomeric SMILES |

CCCCCC[C@H]1[C@@H](CO1)OC |

Canonical SMILES |

CCCCCCC1C(CO1)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R)-2-hexyl-3-methoxyoxetane typically involves the use of chiral catalysts and specific reaction conditions to ensure the desired stereochemistry. One common method involves the asymmetric epoxidation of an appropriate alkene followed by ring closure to form the oxetane ring. The reaction conditions often include the use of chiral ligands and metal catalysts to achieve high enantioselectivity.

Industrial Production Methods

Industrial production of (2S,3R)-2-hexyl-3-methoxyoxetane may involve continuous flow processes to enhance efficiency and scalability. These methods utilize microreactor technology to control reaction parameters precisely, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact.

Chemical Reactions Analysis

Types of Reactions

(2S,3R)-2-hexyl-3-methoxyoxetane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the oxetane ring to other functional groups.

Substitution: Nucleophilic substitution reactions can introduce different substituents at the oxetane ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents like sodium hydride (NaH) and various alkyl halides are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols or other reduced derivatives.

Scientific Research Applications

(2S,3R)-2-hexyl-3-methoxyoxetane has several scientific research applications:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of (2S,3R)-2-hexyl-3-methoxyoxetane involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with enzymes or receptors, influencing their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Stereochemical Influence: Comparison with 4-Hydroxyisoleucine Lactone (4-HIL) Derivatives

highlights the role of stereochemistry in modulating enzyme-substrate interactions. In Figure 4, (2S,3R,4R)-4-HIL and (2S,3R,4S)-4-HIL exhibit distinct binding modes with HILDH and NADH due to their differing configurations at the 4-position. For example, the hexyl group’s stereochemical placement could influence steric hindrance in reactions or interactions with chiral catalysts .

Substitution Pattern: 3-Ethyl-3-Methoxyoxetane vs. 2-Hexyl-3-Methoxyoxetane

and describe the synthesis and characterization of 3-ethyl-3-methoxyoxetane. Key differences arise in substitution patterns:

- Positional Isomerism : The methoxy group in 3-ethyl-3-methoxyoxetane is at the 3-position, similar to the target compound, but the alkyl chain (ethyl vs. hexyl) and its position (3- vs. 2-) differ.

- NMR Spectral Data : Table 1 in provides ¹H-NMR chemical shifts for 3-ethyl-3-hydroxymethyloxetane. While direct data for the target compound are unavailable, a comparison can be inferred:

| Compound | Key Substituents | ¹H-NMR Features |

|---|---|---|

| 3-Ethyl-3-methoxyoxetane | 3-ethyl, 3-methoxy | δ 0.78 (–CH₃), δ 4.27–4.33 (–CH₂–O–) |

| (2S,3R)-2-Hexyl-3-methoxyoxetane | 2-hexyl, 3-methoxy | Expected δ ~0.8–1.6 (hexyl –CH₂–), δ ~3.5–4.3 (oxetane ring) |

Ring Size Effects: Comparison with (2S,3R)-2-Decyl-3-(5-Methylhexyl)oxirane

details the oxirane derivative (2S,3R)-2-decyl-3-(5-methylhexyl)oxirane. Key contrasts include:

- Ring Strain : Oxetanes (four-membered rings) exhibit lower ring strain than oxiranes (three-membered rings), resulting in greater thermal and chemical stability. This makes oxetanes more suitable for applications requiring prolonged storage or harsh reaction conditions.

- Substituent Effects : The hexyl and decyl groups in both compounds enhance hydrophobicity, but the oxetane’s larger ring may accommodate bulkier substituents with less steric clash compared to oxiranes .

Q & A

Basic Research Questions

Q. What synthetic strategies are effective for preparing (2S,3R)-2-hexyl-3-methoxyoxetane, and how do stereochemical outcomes depend on reaction conditions?

- Methodological Answer :

- Ring-closure substitution : Start with a 1,3-diol precursor and employ Mitsunobu conditions (e.g., DIAD/PhP) for stereospecific oxetane formation. The hexyl and methoxy substituents can be introduced via pre-functionalized starting materials or post-ring-opening alkylation .

- Paternò-Büchi reaction : Use UV irradiation of a carbonyl compound (e.g., benzophenone) with an alkene to form the oxetane ring. Stereocontrol requires chiral auxiliaries or asymmetric catalysis .

- Key considerations : Monitor reaction pH and temperature to minimize epimerization. Validate stereochemistry via NOESY NMR or X-ray crystallography .

Q. How can researchers structurally characterize (2S,3R)-2-hexyl-3-methoxyoxetane to confirm its stereochemistry and purity?

- Methodological Answer :

- NMR spectroscopy : Use DEPT-135 to identify quaternary carbons and - COSY for coupling between methoxy and adjacent protons.

- X-ray crystallography : Resolve absolute configuration by analyzing heavy-atom positions in single crystals.

- Chiral HPLC : Pair with a polysaccharide-based column (e.g., Chiralpak IA) to separate enantiomers and assess optical purity .

Q. What experimental conditions compromise the stability of (2S,3R)-2-hexyl-3-methoxyoxetane, and how can degradation be mitigated?

- Methodological Answer :

- Stability tests : Expose the compound to:

- Mitigation : Store under inert atmosphere at -20°C; avoid prolonged exposure to strong bases.

Q. How does the oxetane moiety in (2S,3R)-2-hexyl-3-methoxyoxetane influence drug-like properties compared to gem-dimethyl or ketone bioisosteres?

- Methodological Answer :

- Physicochemical modulation :

- Design tip : Use oxetanes to reduce lipophilicity (ClogP ↓0.5–1.5) while retaining metabolic stability .

Advanced Research Questions

Q. How does the stereochemistry of (2S,3R)-2-hexyl-3-methoxyoxetane impact its conformational rigidity and hydrogen-bonding capacity?

- Methodological Answer :

- Conformational analysis : Perform DFT calculations (e.g., B3LYP/6-31G*) to compare synclinal vs. antiplanar arrangements. The 3R-methoxy group restricts rotation, locking the oxetane into a hydrogen bond-accepting conformation .

- Experimental validation : Use variable-temperature NMR to assess rotational barriers. Correlate with solubility in polar solvents (e.g., Δ solubility in HO vs. DMSO) .

Q. How can researchers resolve contradictions in reported logD values for oxetane derivatives like (2S,3R)-2-hexyl-3-methoxyoxetane?

- Methodological Answer :

Standardize shake-flask assays using octanol/PBS (pH 7.4) with LC-MS quantification.

Control for ionization effects (pKa < 2 for oxetanes ).

Compare with computational models (e.g., ACD/logD Predictor) to identify outliers.

- Root cause : Substituent electronic effects (e.g., electron-withdrawing methoxy) may override oxetane’s intrinsic logD-lowering effect .

Q. What strategies enable direct comparison of (2S,3R)-2-hexyl-3-methoxyoxetane with its 3,3-diaryloxetane analogs in bioisostere replacement studies?

- Methodological Answer :

- Matched molecular pair (MMP) analysis :

Synthesize analogs with diaryloxetane cores (e.g., 3,3-diphenyloxetane) using Friedel-Crafts alkylation .

Compare key parameters:

| Parameter | (2S,3R)-2-Hexyl-3-Methoxy | 3,3-Diaryloxetane |

|---|---|---|

| Metabolic Stability (t) | 120 min (human liver microsomes) | 180 min |

| Permeability (PAMPA) | Moderate (logP -5.2) | High (logP -4.8) |

- Conclusion : Diaryloxetanes offer better permeability but require trade-offs in synthetic complexity .

Q. How can researchers design in vitro assays to assess the metabolic stability of (2S,3R)-2-hexyl-3-methoxyoxetane in hepatic models?

- Methodological Answer :

- Protocol :

Incubate with human liver microsomes (HLM) + NADPH.

Quantify parent compound loss via LC-HRMS at 0, 15, 30, 60 min.

Use 3,3-dimethyloxetane as a control (t = 90 min ).

- Data interpretation : If t > 120 min, the methoxy group likely shields the oxetane from CYP3A4 oxidation .

Q. What computational tools are best suited to predict the aqueous solubility and membrane permeability of (2S,3R)-2-hexyl-3-methoxyoxetane?

- Methodological Answer :

- Tools :

- Molecule property prediction : SwissADME (incorporates Boiled-egg model for BBB permeability).

- Conformational sampling : MacroModel’s MCMM algorithm.

- Validation : Cross-check with experimental PAMPA and shake-flask solubility data. The hexyl chain may dominate logP, but the oxetane’s H-bond capacity offsets this .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.